molecular formula CH4FNO2S B1288907 Fluoromethanesulfonamide CAS No. 50585-72-3

Fluoromethanesulfonamide

Cat. No. B1288907
CAS RN: 50585-72-3
M. Wt: 113.11 g/mol
InChI Key: HGFAGBHAGYXJKZ-UHFFFAOYSA-N
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Description

Fluoromethanesulfonamide and its derivatives are a class of compounds that have garnered interest due to their unique chemical properties and potential applications in various fields of chemistry. These compounds are characterized by the presence of a fluoromethyl group attached to a sulfonamide functionality, which can impart both electron-withdrawing and lipophilic characteristics to the molecule .

Synthesis Analysis

The synthesis of alpha-fluorosulfonamides has been achieved through electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide as a fluorinating agent. This process is facilitated by the use of a dimethoxybenzyl group as a protecting group for the sulfonamide, which can be removed to yield primary and secondary alpha-fluorosulfonamides . Additionally, fluoropoly(amide–sulfonamide)s have been synthesized via polycondensation from β-hydroxytetrafluoroethanesulfonic acid sultone and hexamethylenediamine, indicating the versatility of this compound derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied. For instance, fluorocarbonyl trifluoromethanesulfonate has been analyzed using gas electron diffraction, vibrational spectroscopy, and quantum chemical calculations, revealing the existence of trans and gauche conformers in the gas phase. X-ray crystallography has provided insights into the solid-state structure of these compounds . Similarly, the molecular structure of fluoromethyl-2,4,6-trinitrophenylsulfonate has been determined by single-crystal X-ray diffraction, which has been instrumental in characterizing the electrophilic introduction of a CH2F group into various nucleophiles .

Chemical Reactions Analysis

This compound derivatives participate in a variety of chemical reactions. For example, iron-catalyzed fluoromethylene transfer from a sulfonium reagent to unactivated alkenes has been reported, showcasing the reactivity of these compounds in carbon-fluorine bond formation . Regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride has also been achieved, demonstrating the potential of this compound derivatives in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their unique structural features. The thermal and optical properties of fluoropoly(amide–sulfonamide)s have been investigated, revealing high transparency and compatibility with nylons, which could be beneficial for material science applications . The reactivity of these compounds in various chemical transformations, such as the Darzens reaction and dehydrobromination, further illustrates their diverse chemical behavior .

Mechanism of Action

Target of Action

Fluoromethanesulfonamide, also known as trithis compound, is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including carbon dioxide and hydrocarbon transport, acid homeostasis, biosynthetic reactions, and various pathological processes .

Mode of Action

The mode of action of sulfonamides, including this compound, involves the inhibition of folic acid synthesis . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of dihydrofolic acid, a precursor to folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and replication .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts critical cellular processes in bacteria, including the production of nucleic acids and certain amino acids . This disruption inhibits bacterial growth and replication, making this compound an effective antibacterial agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can influence the stability of the drug, potentially affecting its shelf life and effectiveness .

Safety and Hazards

Fluoromethanesulfonamide is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

fluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4FNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAGBHAGYXJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619560
Record name 1-Fluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50585-72-3
Record name 1-Fluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name fluoromethanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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